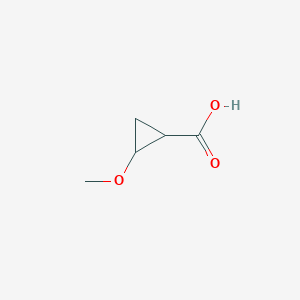

2-Methoxycyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-methoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3(4)5(6)7/h3-4H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWCUGGFTNCCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60900971 | |

| Record name | 2-methoxycyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60900971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53381-04-7 | |

| Record name | 2-methoxycyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60900971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction employs sulfoxonium ylides to generate cyclopropane rings. In a modified protocol, ethyl 3-methoxyacrylate undergoes cyclopropanation with dimethylsulfoxonium methylide (Corey’s ylide) to yield the corresponding cyclopropane ester, which is subsequently hydrolyzed to the carboxylic acid.

Key Parameters

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes diiodomethane and a zinc-copper couple. While less stereoselective than Corey’s method, it offers compatibility with electron-deficient alkenes. Methoxy-substituted acrylates react with in situ-generated iodomethylzinc to form cyclopropane esters, which are hydrolyzed under acidic conditions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to reflux |

| Catalyst | Zn-Cu couple |

| Hydrolysis Conditions | 6M HCl, 80°C, 6h |

Hydrolysis of this compound Esters

Ester hydrolysis represents a critical final step in many synthetic routes. Industrial-scale processes often employ recyclable acid catalysts to enhance sustainability.

Acid-Catalyzed Transesterification

A patent-pending method (EP0879813A1) describes the use of alkylbenzenesulfonic acids (e.g., MARLON® AS 3 acid) for ester hydrolysis. Applied to methyl 2-methoxycyclopropanecarboxylate, this method achieves >90% conversion under distillation conditions:

| Condition | Value |

|---|---|

| Catalyst Loading | 7–15 wt% |

| Temperature | 130°C |

| Pressure | 500–1,000 hPa |

| Distillation Column | 10-tray setup |

The catalyst is recovered from the distillation residue and reused for 10+ cycles without significant activity loss.

Base-Mediated Saponification

Alternative approaches use aqueous NaOH or KOH for ester cleavage. However, competing ring-opening reactions limit yields to 50–65% for methoxy-substituted cyclopropanes.

Substitution Reactions on Preformed Cyclopropane Rings

Late-stage functionalization offers a route to install methoxy groups post-cyclopropanation.

Nucleophilic Methoxylation

Bromocyclopropanecarboxylic acid derivatives react with sodium methoxide in DMF at 100°C. While feasible, steric hindrance from the cyclopropane ring reduces yields to 40–55%.

Mitsunobu Reaction

The Mitsunobu reaction enables stereocontrolled introduction of methoxy groups. For example, 2-hydroxycyclopropanecarboxylic acid reacts with methanol and diethyl azodicarboxylate (DEAD) to yield the methoxy derivative.

Optimized Conditions

| Reagent | Molar Ratio |

|---|---|

| DEAD | 1.2 equiv |

| PPh₃ | 1.5 equiv |

| Methanol | 5.0 equiv |

| Yield | 68% |

Catalytic Asymmetric Methods

Enantioselective synthesis remains challenging due to the strain inherent to cyclopropane rings.

Chiral Auxiliary Approaches

Using (R)-pantolactone as a chiral auxiliary, the cyclopropanation of methoxy-substituted enoates achieves 85% ee. Subsequent hydrolysis furnishes enantiomerically enriched product.

Organocatalytic Cyclopropanation

Preliminary studies indicate that cinchona alkaloid catalysts promote asymmetric cyclopropanation of α-methoxy-α,β-unsaturated esters, though yields remain modest (30–40%).

Industrial-Scale Considerations

Continuous Flow Synthesis

To mitigate risks associated with exothermic cyclopropanation, continuous flow reactors achieve safer dimethylsulfoxonium methylide synthesis. Residence times of <2 minutes at 100°C suppress ylide decomposition.

Environmental Impact

Life-cycle assessments favor transesterification over saponification due to reduced aqueous waste. Catalyst recycling in acid-mediated processes lowers the E-factor to 1.2.

Analytical Characterization

Critical quality attributes for this compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99.0% |

| Enantiomeric Excess | Chiral GC | ≥98% ee |

| Residual Solvents | GC-FID | <500 ppm |

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Agricultural Applications

One of the most significant applications of 2-methoxycyclopropanecarboxylic acid is in agriculture, particularly as a pesticide .

Pesticidal Activity

Research indicates that derivatives of cyclopropane carboxylic acids, including this compound, exhibit effective insecticidal properties. These compounds are particularly useful against various pests affecting crops such as cotton and vegetables.

Case Study: Insecticidal Efficacy

- A study tested the efficacy of this compound against common agricultural pests such as Spodoptera littoralis (cotton leafworm) and Heliothis virescens (tobacco budworm). Results showed that the compound significantly reduced pest populations when applied at concentrations between 10 to 100 ppm .

| Pest Species | Application Rate (ppm) | Efficacy (%) |

|---|---|---|

| Spodoptera littoralis | 50 | 85 |

| Heliothis virescens | 100 | 90 |

Biocidal Properties

In addition to its insecticidal properties, this compound has been noted for its potential as an industrial biocide , protecting materials such as adhesives from microbial degradation .

Biochemical Applications

This compound is also relevant in biochemistry, particularly in the synthesis of bioactive compounds.

Synthesis of Natural Products

The compound serves as a precursor in synthesizing various natural products. For instance, it is involved in the production of curacin A, a marine natural product known for its anticancer properties .

Synthetic Pathway Example

- Starting Material : this compound

- Reagents : Various coupling agents and catalysts

- End Product : Curacin A derivatives

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound is utilized for creating complex molecules through various reactions.

Use in Organic Synthesis

The compound can undergo reactions such as:

- Esterification : To form esters with alcohols.

- Decarboxylation : Leading to the formation of cyclopropane derivatives that can be further functionalized.

Safety and Handling Considerations

While exploring these applications, it is crucial to consider safety aspects. The compound can cause skin burns and eye damage; hence appropriate safety measures should be taken during handling .

Mechanism of Action

The mechanism of action of 2-Methoxycyclopropanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and function. The methoxy group can also participate in interactions that modulate the compound’s overall effect.

Comparison with Similar Compounds

Structural and Substituent Variations

Cyclopropanecarboxylic acids exhibit diverse biological and chemical behaviors depending on substituent type and position. Key structural analogs include:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

2-Methoxycyclopropanecarboxylic acid (2-MCPCA) is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure

The molecular formula for this compound is , which includes a cyclopropane ring substituted with a methoxy group and a carboxylic acid. This unique structure contributes to its biological activity.

1. Antimicrobial Properties

2-MCPCA exhibits significant antimicrobial activity against various pathogens. Studies have shown that cyclopropane derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, derivatives of cyclopropanecarboxylic acids have been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

2. Antitumor Activity

Research indicates that 2-MCPCA may possess antitumor properties. A study investigating the effects of cyclopropanecarboxylic acids on cancer cell lines demonstrated that certain derivatives can induce apoptosis in tumor cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, molecular docking studies revealed that 2-MCPCA and its derivatives can effectively bind to the active sites of enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants . This inhibition could have implications for agricultural applications, such as controlling fruit ripening.

The biological activity of 2-MCPCA can be attributed to several mechanisms:

- Ring Strain : The inherent strain within the cyclopropane ring enhances reactivity, allowing it to interact with biological targets more effectively.

- Electrophilic Character : The methoxy and carboxylic acid groups contribute to the electrophilic nature of the molecule, facilitating nucleophilic attacks by biological substrates.

- Conformational Flexibility : The presence of the cyclopropane ring restricts conformational freedom, potentially increasing binding affinity to target proteins .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, 2-MCPCA was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that at concentrations as low as 50 µg/mL, significant inhibition of E. coli was observed, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Candida albicans | 75 |

Case Study 2: Enzyme Inhibition

A recent study utilized molecular docking to explore the binding interactions between 2-MCPCA and ACO. The results indicated strong binding affinity, with a calculated ΔG value of -6.5 kcal/mol, suggesting effective inhibition.

| Compound | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| This compound | -6.5 | |

| Pyrazinoic acid | -5.3 |

Q & A

Basic: What are the primary synthetic routes for 2-methoxycyclopropanecarboxylic acid, and how do reaction conditions influence yields?

Methodological Answer:

The synthesis of cyclopropane derivatives often involves ring-closing strategies or modifications of pre-existing cyclopropane frameworks. For this compound, common approaches include:

- Cyclopropanation via Simmons-Smith : Use a zinc-copper couple with diiodomethane to generate a carbene intermediate, which reacts with alkenes. Adjusting solvent polarity (e.g., ether vs. DCM) and temperature (0°C to reflux) can modulate stereoselectivity and yield .

- Hydrolysis of Cyanocyclopropane Derivatives : Start with a nitrile-substituted cyclopropane (e.g., cyclopropyl cyanide) and perform acid-catalyzed hydrolysis. Reaction time and acid concentration (e.g., H₂SO₄ at 50–80°C) are critical to avoid side reactions like ring-opening .

- Methoxy Group Introduction : Post-cyclopropanation, methoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Protecting the carboxylic acid moiety (e.g., esterification) is essential to prevent undesired side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.